2,2'-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a fluorene core substituted with methoxyphenyl groups and dioxaborolane moieties, making it a versatile building block in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a fluorene derivative is coupled with boronic acid derivatives under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The dioxaborolane groups can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various boronate esters or other coupled products .
Scientific Research Applications
2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the development of fluorescent probes and sensors for biological imaging.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to participate in various chemical reactions due to the presence of reactive dioxaborolane groups. These groups can form stable boronate esters with diols, making the compound useful in cross-coupling reactions and other synthetic applications. The methoxyphenyl groups contribute to the compound’s electronic properties, enhancing its utility in electronic and photonic devices .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
2,1,3-Benzothiadiazole-4,7-diboronic Acid Bis(pinacol) Ester: Another boron-containing compound with applications in organic electronics and materials science.
Uniqueness
2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stands out due to its unique combination of a fluorene core with methoxyphenyl and dioxaborolane groups. This structure imparts distinct electronic and photonic properties, making it particularly valuable in the development of advanced materials and devices.
Properties
Molecular Formula |
C39H44B2O6 |
---|---|
Molecular Weight |
630.4 g/mol |
IUPAC Name |
2-[9,9-bis(4-methoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C39H44B2O6/c1-35(2)36(3,4)45-40(44-35)27-15-21-31-32-22-16-28(41-46-37(5,6)38(7,8)47-41)24-34(32)39(33(31)23-27,25-11-17-29(42-9)18-12-25)26-13-19-30(43-10)20-14-26/h11-24H,1-10H3 |
InChI Key |
GWFGUINXVMAIOH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
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